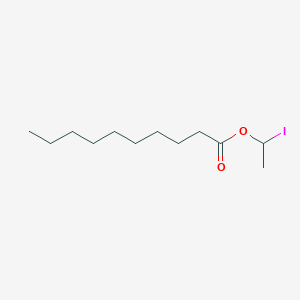
1-Iodoethyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodoethyl decanoate is an organic compound with the molecular formula C12H23IO2 It is an ester formed from decanoic acid and 1-iodoethanol
Vorbereitungsmethoden
1-Iodoethyl decanoate can be synthesized through the esterification of decanoic acid with 1-iodoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The reaction mixture is then purified through distillation or recrystallization to obtain pure this compound .
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as Amberlyst 15, can enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
1-Iodoethyl decanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form the corresponding alcohol.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
The major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted esters .
Wissenschaftliche Forschungsanwendungen
1-Iodoethyl decanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other esters and alcohols.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Wirkmechanismus
The mechanism of action of 1-iodoethyl decanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release decanoic acid and 1-iodoethanol. The decanoic acid can then participate in metabolic pathways, while 1-iodoethanol can undergo further chemical transformations. The specific molecular targets and pathways involved depend on the context of its use and the biological systems it interacts with .
Vergleich Mit ähnlichen Verbindungen
1-Iodoethyl decanoate can be compared with other similar compounds, such as:
1-Iododecane: Similar in structure but lacks the ester functional group.
2-Iodoethyl benzene: Contains an aromatic ring, making it more reactive in certain chemical reactions.
Ethyl decanoate: Similar ester structure but without the iodine atom, making it less reactive in substitution reactions .
Eigenschaften
CAS-Nummer |
89296-74-2 |
|---|---|
Molekularformel |
C12H23IO2 |
Molekulargewicht |
326.21 g/mol |
IUPAC-Name |
1-iodoethyl decanoate |
InChI |
InChI=1S/C12H23IO2/c1-3-4-5-6-7-8-9-10-12(14)15-11(2)13/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
XFCNSJTXFPDDNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OC(C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


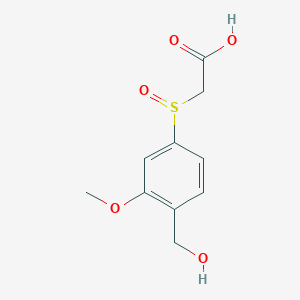
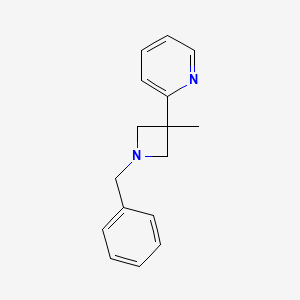
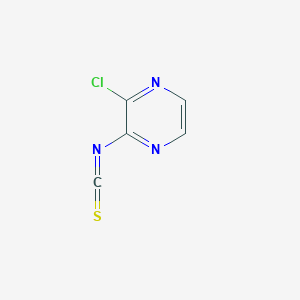
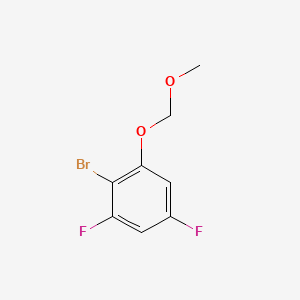
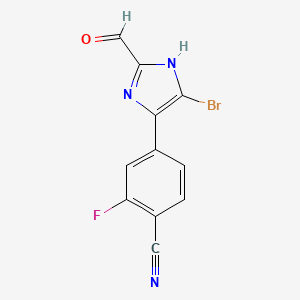
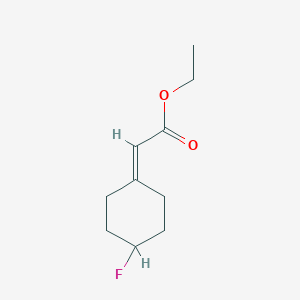
![1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
![Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)
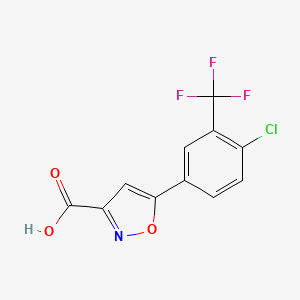
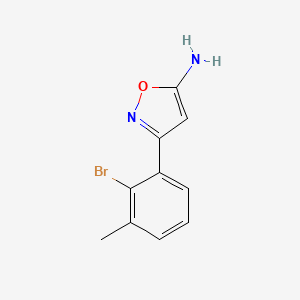
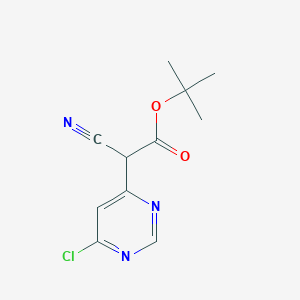
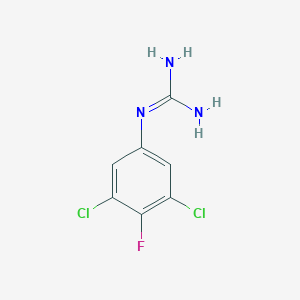
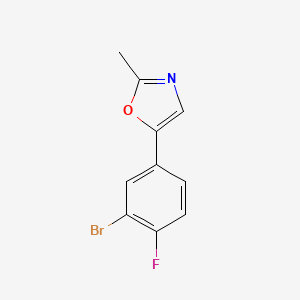
![9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole](/img/structure/B13700087.png)
